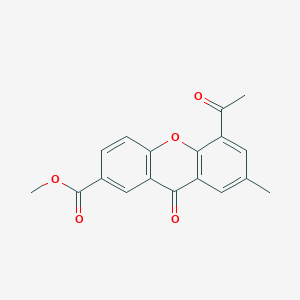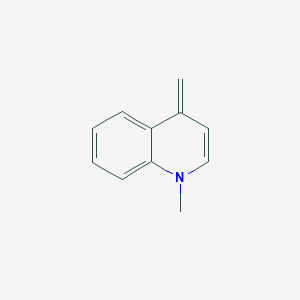
Cyclohexanone, 2-(3-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-(3-hydroxyphenyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a hydroxyphenyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(3-hydroxyphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenol with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-(3-hydroxyphenyl)- often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity Cyclohexanone, 2-(3-hydroxyphenyl)-.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-(3-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ketone group can produce a secondary alcohol.
科学的研究の応用
Cyclohexanone, 2-(3-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: Cyclohexanone, 2-(3-hydroxyphenyl)- is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Cyclohexanone, 2-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone group in the cyclohexanone ring can undergo nucleophilic addition reactions, further contributing to its biological effects.
類似化合物との比較
Cyclohexanone, 2-(3-hydroxyphenyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A simple cyclic ketone without the hydroxyphenyl substitution.
Phenol: A simple aromatic compound with a hydroxy group.
2-Hydroxyacetophenone: A compound with a similar structure but with an acetophenone instead of a cyclohexanone ring.
The uniqueness of Cyclohexanone, 2-(3-hydroxyphenyl)- lies in its combination of a cyclohexanone ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
41179-12-8 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-(3-hydroxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11,13H,1-2,6-7H2 |
InChIキー |
VBYAOSBCIXCHER-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
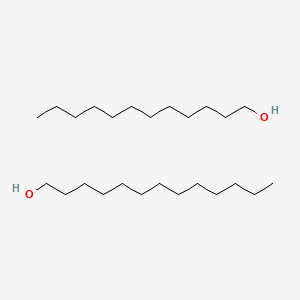
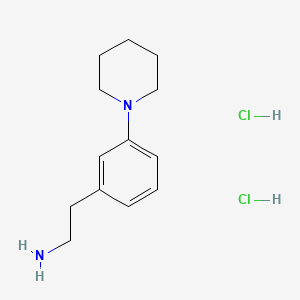
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

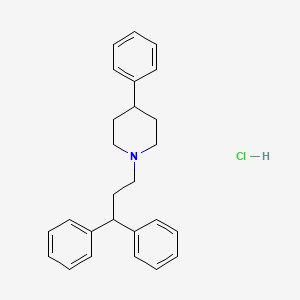
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

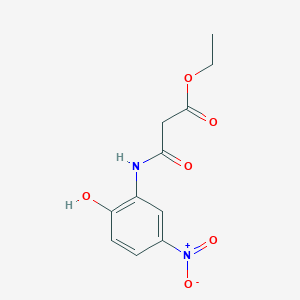
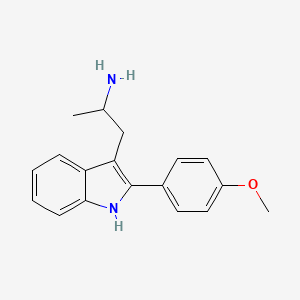
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
